molecular formula C15H12N2O B1521613 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile CAS No. 1158124-18-5

6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile

Cat. No. B1521613
CAS RN: 1158124-18-5
M. Wt: 236.27 g/mol
InChI Key: OFXRUXUYCIUOAG-QPJJXVBHSA-N
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Description

6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile (6-[(3-PPE)O]PC) is an organic compound belonging to the pyridine family. It is a colorless solid that is soluble in organic solvents. The compound was first synthesized in the late 1950s and has since been studied for its various applications in scientific research. 6-[(3-PPE)O]PC has been used in a variety of research fields, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Antiproliferative Activity

This compound has been studied for its potential to inhibit the proliferation of cancer cells. Research indicates that derivatives of 3-cyanopyridines, which include 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile , show promising antitumor activity against liver carcinoma cell lines (HEPG2), with some derivatives exhibiting significant potency compared to reference drugs like doxorubicin .

Antimicrobial Properties

Substituted cyanopyridines, such as 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile , have been found to possess antimicrobial properties. This makes them valuable in the development of new antibiotics and antiseptic agents .

Anti-inflammatory and Analgesic Effects

The compound’s structure suggests it may have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications .

Antihypertensive Applications

Due to the biological activity of cyanopyridines, there’s potential for 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile to be used in the treatment of hypertension, contributing to the development of new cardiovascular drugs .

Antiviral and Antiretroviral Therapy

Pyridine derivatives have shown activity against various viruses, including HIV. This suggests that 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile could be explored as a component of antiviral and antiretroviral therapies .

Antioxidant Properties

The compound may also serve as an antioxidant, helping to protect cells from oxidative stress and potentially being used in treatments for diseases caused by oxidative damage .

Antidiabetic Activity

Research on similar compounds indicates potential antihyperglycemic effects, which could make 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile a candidate for antidiabetic medication research .

Anticancer Drug Development

The pyridine core is a common feature in many anticancer agents. The ability of 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile to bind with DNA/RNA and form metal complexes suggests it could be valuable in the development of new anticancer drugs .

properties

IUPAC Name

6-[(E)-3-phenylprop-2-enoxy]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-11-14-8-9-15(17-12-14)18-10-4-7-13-5-2-1-3-6-13/h1-9,12H,10H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXRUXUYCIUOAG-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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